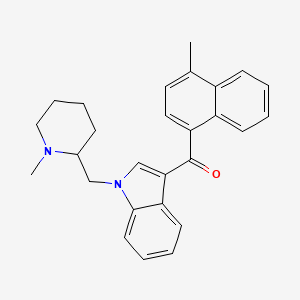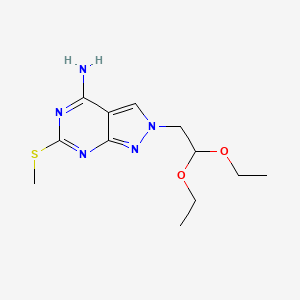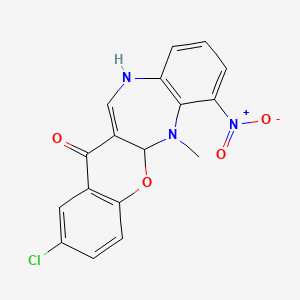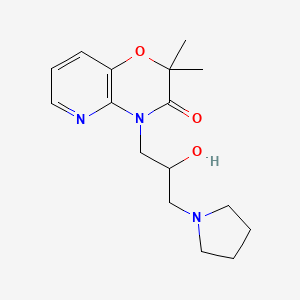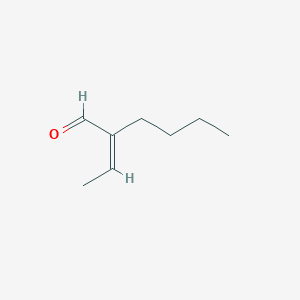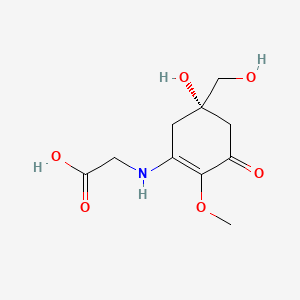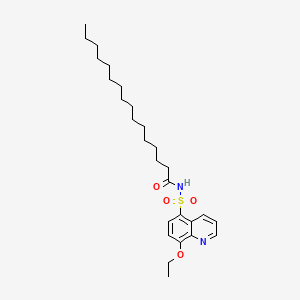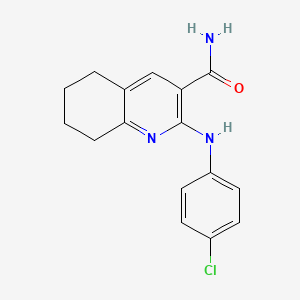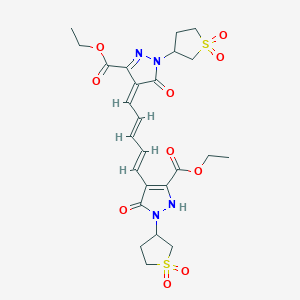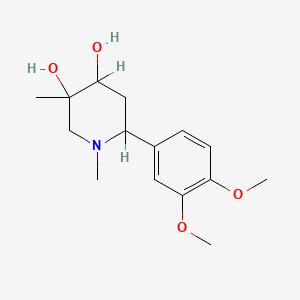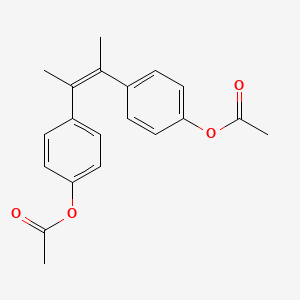
4,4'-Stilbenediol, alpha,alpha'-dimethyl-, diacetate, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dms-diacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and reactive properties. This compound is characterized by the presence of two acetate groups attached to a central dimethyl sulfide (DMS) moiety in a cis configuration. The cis configuration implies that the two acetate groups are on the same side of the molecule, which can influence its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dms-diacetate typically involves the reaction of dimethyl sulfide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to ensure the formation of the cis isomer.
Industrial Production Methods: In an industrial setting, the production of cis-Dms-diacetate may involve a continuous flow process where dimethyl sulfide and acetic anhydride are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: cis-Dms-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cis-Dms-diacetate to its corresponding alcohols or thiols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed:
Oxidation: Formation of dimethyl sulfoxide (DMSO) or dimethyl sulfone.
Reduction: Formation of dimethyl sulfide derivatives with alcohol or thiol groups.
Substitution: Formation of new compounds with different functional groups replacing the acetate groups.
科学的研究の応用
cis-Dms-diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cis-Dms-diacetate involves its interaction with various molecular targets and pathways. The acetate groups can participate in esterification reactions, while the dimethyl sulfide moiety can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological and chemical processes.
類似化合物との比較
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of acetate groups.
Dimethyl sulfone: Another related compound with a sulfone group.
cis-4,5-Dihydroisoxazole-4,5-diyl bis(methylene)diacetate: A compound with a similar diacetate structure but different core moiety.
Uniqueness: cis-Dms-diacetate is unique due to its specific configuration and the presence of both acetate and dimethyl sulfide groups. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
102584-77-0 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
[4-[(Z)-3-(4-acetyloxyphenyl)but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C20H20O4/c1-13(17-5-9-19(10-6-17)23-15(3)21)14(2)18-7-11-20(12-8-18)24-16(4)22/h5-12H,1-4H3/b14-13- |
InChIキー |
DEZMXODPBGGPOX-YPKPFQOOSA-N |
異性体SMILES |
C/C(=C(\C)/C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C |
正規SMILES |
CC(=C(C)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


